molecular formula C20H20N2O4S2 B2821064 3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 900009-55-4

3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2821064
CAS RN: 900009-55-4
M. Wt: 416.51
InChI Key: IUFGHIWPJPXVSM-UHFFFAOYSA-N
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Description

The compound “3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including an isopropylsulfonyl group, a benzamide group, and a thiazole ring. The presence of a 4-methoxyphenyl group indicates that there is a phenyl ring with a methoxy (OCH3) group at the 4th position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as Suzuki coupling and Grignard addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted. For example, it’s likely that this compound is relatively non-polar due to the presence of the benzamide and isopropylsulfonyl groups. This could affect its solubility and reactivity .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential as an antibacterial agent. Specifically, it targets type III secretion (T3S) in Gram-negative bacteria. T3S is a crucial protein export machinery used by pathogens like Yersinia spp., Shigella spp., Chlamydia spp., and Salmonella spp. to evade the host immune system and establish disease . By inhibiting T3S, this compound could disarm bacterial pathogens without affecting benign endogenous microflora, potentially leading to novel antibacterial drugs.

Tyrosinase Inhibition

Another interesting application lies in tyrosinase inhibition. The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one shows strong competitive inhibition activity against mushroom tyrosinase. It has IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . Tyrosinase inhibitors are relevant in cosmetics and skin care due to their role in melanin production.

Antimicrobial and Antiproliferative Properties

Newly synthesized derivatives of this compound, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, they demonstrate anticancer potential against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings highlight its dual role in combating microbial infections and cancer.

Rational Drug Design

Molecular docking studies reveal that several derivatives, including d1 , d2 , d3 , d6 , and d7 , have favorable binding scores within the active sites of relevant proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiazole derivatives have been studied for their inhibitory effects on type III secretion in Gram-negative bacteria .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. For instance, if the compound shows promising biological activity, future research could focus on optimizing its structure for increased potency and selectivity .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-6-4-5-15(11-17)19(23)22-20-21-18(12-27-20)14-7-9-16(26-3)10-8-14/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFGHIWPJPXVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

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